1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one
Description
1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one (CAS: 1697648-67-1) is a ketone derivative featuring a pyrrolidine ring substituted with an amino group at the 3-position and a phenyl group attached to the propanone backbone. Its molecular formula is C₁₄H₁₉N₂O, with a molecular weight of 231.31 g/mol .
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(11-5-3-2-4-6-11)13(16)15-8-7-12(14)9-15/h2-6,10,12H,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWINXTZZBBCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one, also known as a derivative of the phenylpropanone class, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its structural features that may influence various biological activities, including antimicrobial, anticancer, and neuropharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a pyrrolidine ring, which is known to contribute to the biological activity of similar compounds.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating Mannich bases, which include derivatives like this compound, reported antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 8.2 to 32.1 µM, demonstrating effective inhibition of microbial growth .
Cytotoxicity and Anticancer Effects
The cytotoxic effects of this compound were evaluated using androgen-independent human prostate cancer cells (PC-3). It was found that the compound exhibited cytotoxicity with an IC50 value within the range of 8.2–32.1 µM. Additionally, it showed interference with DNA topoisomerases, which are critical for DNA replication and repair processes, suggesting a mechanism through which it may exert anticancer effects .
| Activity | IC50/Activity Level | Reference |
|---|---|---|
| Antimicrobial | 8.2 - 32.1 µM | |
| Cytotoxicity | 8.2 - 32.1 µM | |
| Topoisomerase I Inhibition | 40% - 42% relaxation effect |
Case Studies
A notable case study involved the synthesis and biological evaluation of various derivatives of phenylpropanone compounds, including this compound. The study focused on their effects on cancer cell lines and their mechanisms of action through DNA interaction and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, focusing on substituents, molecular properties, and synthetic accessibility.
Table 1: Structural and Molecular Comparison
Key Comparisons
Dihydroxyphenyl Analog (C₁₅H₁₄O₃): The 2,4-dihydroxyphenyl substituent increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility but may reduce membrane permeability . Methoxyphenyl Derivative (C₁₅H₂₁N₂O₂): The 3-methoxy group in 1-(3-aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one balances lipophilicity and hydrogen bonding, making it a versatile intermediate for drug design .
Pyrrolidine Modifications 3-Dimethylaminopyrrolidine (C₁₀H₂₀N₃O): The dimethylamino group in (S)-2-amino-1-(3-(dimethylamino)pyrrolidin-1-yl)propan-1-one increases basicity, which could enhance interactions with acidic biological targets (e.g., enzymes) compared to the primary amine in the target compound .
Synthetic Accessibility The target compound and its analogs (e.g., fluorinated and methoxyphenyl derivatives) are synthesized via reductive coupling or condensation reactions, with yields ranging from 63% to 77% . The enone analog requires a base-catalyzed aldol condensation, demonstrating the versatility of propanone derivatives in organic synthesis .
Research Findings
- Fluorinated Analogs : Fluorination is a common strategy to improve metabolic stability and bioavailability. The 4-fluorophenyl derivative (C₁₅H₁₃FO) achieved a 76–77% yield , suggesting scalable synthesis .
- Amino-Pyrrolidine Derivatives: The 3-aminopyrrolidine moiety in the target compound provides a chiral center, which is critical for enantioselective interactions in drug-receptor binding. Similar compounds with dimethylamino substituents (C₁₀H₂₀N₃O) have been explored for CNS applications due to their enhanced blood-brain barrier penetration .
- Hydrogen-Bonding Capacity: The dihydroxyphenyl analog (C₁₅H₁₄O₃) may exhibit antioxidant properties due to phenolic groups, though this is speculative without direct bioactivity data .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-aminopyrrolidin-1-yl)-2-phenylpropan-1-one typically involves the nucleophilic substitution or addition of an aminopyrrolidine moiety onto a phenylpropanone backbone. This can be achieved through:
- Formation of an intermediate enamine or imine from a phenylpropanone derivative and an amine source.
- Subsequent reduction or functional group transformation to yield the aminopyrrolidine structure.
- Purification via chromatographic techniques.
This approach aligns with common synthetic routes for aminoketones and pyrrolidine-containing compounds.
Specific Preparation Methods
Amination via Enamine Intermediate and Reduction
A method analogous to the synthesis of related compounds involves:
- Reacting a phenylpropanone derivative (e.g., 1-phenylpropan-1-one) with an amine source such as a pyrrolidine or substituted pyrrolidine.
- Formation of an enamine intermediate under mild conditions.
- Reduction of the enamine intermediate using reducing agents like sodium borohydride or sodium triacetoxyborohydride to yield the aminoketone.
This method is supported by patent literature describing similar syntheses where the ketone and amine react to form enamines, which are then reduced in situ without isolation, often in a one-pot process under mild conditions and atmospheric pressure.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Phenylpropanone + 3-aminopyrrolidine | Enamine intermediate formation |
| 2 | Sodium borohydride or sodium triacetoxyborohydride, mild temperature | Reduction to aminoketone product |
This approach benefits from operational simplicity and avoids isolation of unstable intermediates.
Reductive Amination Using Pyrrolidine Derivatives
Another approach involves reductive amination:
- Starting from 1-phenylpropan-1-one, reacting with 3-aminopyrrolidine under reductive amination conditions.
- Use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in organic solvents.
- Reaction conducted at controlled temperatures (0–25 °C) to optimize yield and selectivity.
This method leverages the nucleophilicity of the amine and the electrophilicity of the ketone to form the desired aminoketone with high efficiency.
Experimental Details and Yields
From the available literature and patent data:
| Parameter | Details |
|---|---|
| Reaction atmosphere | Nitrogen or inert gas to prevent oxidation |
| Solvents | Anhydrous dichloromethane, ethyl acetate, or methanol |
| Temperature | 0 °C to room temperature (20–25 °C) |
| Reaction time | 4 to 24 hours depending on step |
| Reducing agents | Sodium borohydride, sodium triacetoxyborohydride, sodium cyanoborohydride |
| Purification | Flash column chromatography (e.g., 8–30% MeOH in EtOAc or EtOAc in hexanes) |
| Yields | Typically 70–85% for key steps |
For example, a related pyrrolidine derivative was isolated in 76% yield after overnight stirring and purification by flash chromatography.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Enamine formation + reduction | Phenylpropanone, 3-aminopyrrolidine, NaBH4 | Mild temp, inert atmosphere | One-pot, high yield, mild conditions | Requires careful control of reduction |
| Reductive amination | Phenylpropanone, 3-aminopyrrolidine, NaCNBH3 or NaBH(OAc)3 | Room temp, organic solvent | High selectivity, operationally simple | Sensitive to moisture |
| Nucleophilic substitution | Halogenated phenylpropanone, 3-aminopyrrolidine | Basic or neutral, solvent | Structural diversity possible | Multi-step, lower overall yield |
Research Findings and Optimization
- The one-pot enamine formation and reduction method is favored for scalability and reproducibility.
- Sodium triacetoxyborohydride offers milder reduction conditions compared to sodium borohydride, reducing side products.
- Temperature control is critical to prevent over-reduction or decomposition.
- Flash chromatography remains the preferred purification technique to isolate pure product efficiently.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
